2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid
Overview
Description
2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid is a useful research compound. Its molecular formula is C22H12F6O4 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Amidation
A derivative, 2,4-Bis(trifluoromethyl)phenylboronic acid, has been identified as an effective catalyst for dehydrative amidation between carboxylic acids and amines, which is significant in accelerating dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Polymer Synthesis for Microelectronics
Novel polyamides derived from related compounds have shown outstanding solubility, transparency, and thermal stability, making them competitive for advanced microelectronic applications (Li, Wang, Li, & Jiang, 2009).
Thermal Stability in Polyimides
A study on fluorine-containing polyimides synthesized from related compounds demonstrated good thermal stability and outstanding mechanical properties, suggesting their suitability for various applications (Yin et al., 2005).
Photocatalysis Applications
Metal-organic frameworks constructed from terphenyl derivatives exhibited promising UV-visible absorption properties, which can be potentially applied in photocatalysis (Fan et al., 2014).
Flexible Thin Films and Electronics
Soluble trifluoromethyl-substituted polyimides containing laterally attached p-terphenyls have been developed with excellent solubility in organic solvents, low dielectric constants, and low moisture absorption, indicating their potential in flexible thin films and electronics (Hsiao & Chang, 2004).
Deoxofluorination Agent
A related compound, Bis(2-methoxyethyl)aminosulfur Trifluoride, has been developed as a broad-spectrum deoxofluorinating agent with enhanced thermal stability, providing an alternative to traditional deoxofluorination methods (Lal, Pez, Pesaresi, & Prozonic, 1999).
properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,5-bis(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12F6O4/c23-21(24,25)17-10-16(12-3-7-14(8-4-12)20(31)32)18(22(26,27)28)9-15(17)11-1-5-13(6-2-11)19(29)30/h1-10H,(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOVSPULOGVTKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C(F)(F)F)C3=CC=C(C=C3)C(=O)O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12F6O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',5'-Bis(trifluoromethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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